molecular formula C11H8FN B1586118 2-Fluoro-3-phenylpyridine CAS No. 361147-22-0

2-Fluoro-3-phenylpyridine

Cat. No.: B1586118
CAS No.: 361147-22-0
M. Wt: 173.19 g/mol
InChI Key: YSVOLINPRQFGOB-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylpyridine is an organic compound with the molecular formula C11H8FN It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a phenyl group at the third position of the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-phenylpyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The fluorine atom in the compound acts as a strong electron-withdrawing group, which can influence the compound’s binding affinity and reactivity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, the compound can alter the expression of genes involved in oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions, leading to increased binding affinity . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it has been reported to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The localization within these compartments can influence the compound’s activity and function, making it a valuable tool for studying subcellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenylpyridine typically involves the fluorination of 3-phenylpyridine. One common method is the reaction of 3-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-phenylpyridine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to non-fluorinated pyridines.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under elevated temperatures.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Electrophilic Aromatic Substitution: Substituted phenylpyridines.

    Nucleophilic Substitution: Substituted pyridines with nucleophiles replacing the fluorine atom.

    Cross-Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

2-Fluoro-3-phenylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals with improved efficacy and environmental profiles.

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.

    3-Phenylpyridine: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    2,3-Difluoropyridine: Contains an additional fluorine atom, which can further alter its chemical and biological properties.

Uniqueness: 2-Fluoro-3-phenylpyridine is unique due to the combined presence of the fluorine atom and the phenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVOLINPRQFGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376445
Record name 2-fluoro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361147-22-0
Record name 2-fluoro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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